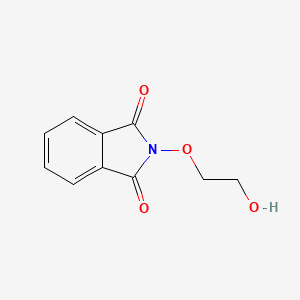

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

概要

説明

2-(2-Hydroxyethoxy)isoindoline-1,3-dione is an organic compound with the molecular formula C12H13NO4. It is known for its unique structural framework, which includes an isoindoline-1,3-dione core with a hydroxyethoxy substituent. This compound is utilized in various scientific and industrial applications due to its versatile chemical properties .

科学的研究の応用

2-(2-Hydroxyethoxy)isoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the production of UV-curable coatings and inks due to its photoinitiating properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

The primary target of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission . This compound also modulates the dopamine receptor D3 , suggesting potential applications as antipsychotic agents .

Mode of Action

This compound exerts a competitive inhibition on AChE . This means it competes with acetylcholine for the active site of AChE, reducing the rate at which acetylcholine is broken down and thus increasing the concentration of acetylcholine in the synapse . This can enhance cholinergic transmission, which is often impaired in conditions such as Alzheimer’s disease .

Pharmacokinetics

Its molecular weight (23524) and physical form (solid) suggest that it may have good bioavailability

Result of Action

The inhibition of AChE by this compound can lead to increased acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease . Its modulation of the dopamine receptor D3 could have antipsychotic effects . It also has potential capacity in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. It is recommended to be stored in a dry environment at 2-8°C

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-ethanol with phthalic anhydride. These reactants are dissolved in toluene and the resulting solution is heated under reflux for 6 hours using a Dean-Stark apparatus. This method ensures the removal of water formed during the reaction, driving the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

化学反応の分析

Types of Reactions

2-(2-Hydroxyethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of isoindoline derivatives.

Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.

類似化合物との比較

2-(2-Hydroxyethoxy)isoindoline-1,3-dione can be compared with other similar compounds:

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione: This compound has an additional ethoxy group, making it more hydrophilic.

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione: This compound has multiple ethoxy groups, increasing its solubility in polar solvents.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and industrial processes.

特性

IUPAC Name |

2-(2-hydroxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-5-6-15-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSUQMBAMQLTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)

![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)

![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2884763.png)